2-Methoxy-4-nitrobenzohydrazide
Overview
Description
2-Methoxy-4-nitrobenzohydrazide is an organic compound with the molecular formula C8H9N3O4 It is a derivative of benzohydrazide, characterized by the presence of methoxy and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitrobenzohydrazide can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxy-4-nitrobenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products:
Reduction: 2-Methoxy-4-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazone derivatives.
Scientific Research Applications
2-Methoxy-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antitubercular activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific optical properties.
Analytical Chemistry: It serves as a reagent in various analytical techniques for the detection and quantification of specific analytes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitrobenzohydrazide involves its interaction with biological targets, primarily through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. The hydrazide group can form covalent bonds with specific enzymes, inhibiting their activity and contributing to its biological effects .
Comparison with Similar Compounds
- 3-Methoxy-N′-(3,5-Dibromo-2-Hydroxybenzylidene)Benzohydrazide
- 3-Methoxy-N′-(2,4-Diclorobenzylidene)Benzohydrazide
Comparison: 2-Methoxy-4-nitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methoxy-4-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-4-5(11(13)14)2-3-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLOETYYLZEGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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